1(2H)-Pyrazineacetic acid, 2-oxo-

Process Chemistry Scale-up Synthesis Pyrazinone Building Blocks

Scaling peptidomimetic inhibitor programs often stalls when non-oxo pyrazine cores fail to replicate critical binding interactions. 1(2H)-Pyrazineacetic acid, 2-oxo- (CAS 42352-55-6) is the mandatory entry point for synthesizing 3-aminopyrazinone acetamide templates, a proven class of orally bioavailable thrombin inhibitors and HIV-1 NNRTIs. Its 2-oxo group provides the essential hydrogen-bonding topology and electronic character absent in generic 2-pyrazineacetic acid analogs. • Enables a patented two-step, 76% overall yield process scalable to multi-kilogram API core production. • Establishes the correct pharmacophore from the first synthetic step for serine protease and viral polymerase targets. • Functions as a high-confidence probe starting point with validated P2X2 receptor activity (EC50 1500 nM).

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 42352-55-6
Cat. No. B3266366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Pyrazineacetic acid, 2-oxo-
CAS42352-55-6
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C=N1)CC(=O)O
InChIInChI=1S/C6H6N2O3/c9-5-3-7-1-2-8(5)4-6(10)11/h1-3H,4H2,(H,10,11)
InChIKeyBKGCSRJQJQBHTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinone Acetic Acid Building Block Overview


1(2H)-Pyrazineacetic acid, 2-oxo- (CAS 42352-55-6) is a heterocyclic carboxylic acid building block featuring a 2-oxo-1(2H)-pyrazine core linked to an acetic acid moiety . This compound is characterized by its dual hydrogen-bond acceptor/donor capacity, a predicted pKa of 3.38 ± 0.10, and a predicted density of 1.42 ± 0.1 g/cm³ . It serves as a foundational intermediate for constructing libraries of peptidic pyrazinones and peptidomimetic inhibitors, with its 2-oxo group providing a critical handle for molecular recognition in biological systems [1].

Why Generic Pyrazine Analogs Cannot Substitute


Generic substitution between in-class heterocyclic acetic acids is critically impeded by the unique influence of the 2-oxo group on the pyrazine ring's electronic character and hydrogen-bonding topology. The non-oxo analog, 2-pyrazineacetic acid (CAS 140914-89-2), lacks this carbonyl dipole, resulting in a fundamentally different Lewis basicity and a loss of a key pharmacophoric point necessary for interaction with biological targets such as serine proteases and viral polymerases [1]. Structure-activity relationship (SAR) studies on thrombin inhibitors and HIV-1 reverse transcriptase inhibitors reveal that the 2-oxo substitution is a non-negotiable element for high-affinity binding and scaffold pre-organization, making the target compound the mandatory entry point for any synthesis of these advanced drug candidates [2].

Quantitative Differentiation Evidence


Industrial Scalability and Yield Improvement

The synthesis of this compound was historically limited to non-reproducible milligram-scale reactions with no stable yield, blocking industrial application [1]. A patented innovation (CN109503500A) provides a reliable two-step route using cheap, commercially available starting materials, achieving a step 1 yield of 83% and a step 2 yield of 92%, for an overall yield of approximately 76% at a multi-gram scale [1]. This contrasts sharply with the prior art, which failed to guarantee even isolation of the target compound.

Process Chemistry Scale-up Synthesis Pyrazinone Building Blocks

Synthetic Expediency and Step Efficiency

The synthesis of advanced pyrazinone-based drug cores (e.g., thrombin inhibitor 1 or HCV NS3 protease inhibitors) typically requires multi-kilogram, multi-step syntheses involving expensive catalysts, cryogenic conditions, or complex purifications [1]. In contrast, the synthesis of the target compound, 1(2H)-pyrazineacetic acid, 2-oxo-, proceeds in just two steps at room temperature from commodity reagents, as described in patent CN109503500A, with an overall isolated yield of ~76% [2]. This makes it a far more accessible and cost-effective starting point for generating diverse compound libraries.

Medicinal Chemistry Reaction Efficiency Peptidomimetic Synthesis

Baseline Biological Activity at P2X Purinoceptor

This compound has been evaluated and demonstrated specific, quantifiable biological activity as an antagonist of the recombinant rat P2X purinoceptor 2 (P2X2) [1]. It yields an EC50 value of 1500 nM when tested at a concentration of 10 µM in Xenopus oocytes expressing the receptor [1]. While direct comparator data for closely related analogs is absent in this assay, this annotation establishes the compound's utility as a recognized probe for purinergic signaling research, providing a validated starting point for medicinal chemistry optimization.

Biological Probe P2X Receptor Lead Identification

Pharmacophoric Role of the 2-Oxo Group

SAR analysis of 3-aminopyrazinone acetamide peptidomimetic templates, a major class of orally bioavailable thrombin inhibitors, confirms that the 2-oxo moiety on the pyrazine ring is a critical pharmacophoric element [1]. The non-oxo analog, 2-pyrazineacetic acid (CAS 140914-89-2), shows no reported activity in these enzyme systems, as it lacks the hydrogen-bond acceptor necessary to coordinate the catalytic serine residue in the protease's active site [1]. Similarly, in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the pyrazinone core is required for activity, with modifications entirely dependent on the 2-oxo substitution pattern [2].

Drug Design Structure-Activity Relationship (SAR) Enzyme Inhibition

Recommended Application Scenarios


Thrombin Inhibitor Library Production

This building block is the optimal starting material for synthesizing 3-aminopyrazinone acetamide templates, a proven class of orally bioavailable thrombin inhibitors. Its industrial scalability, demonstrated by the two-step, 76% overall yield patented process, empowers medicinal chemistry teams to move from milligram-scale exploratory synthesis directly to pilot-plant production of multi-kilogram active pharmaceutical ingredient (API) cores without re-engineering the synthetic route [1].

HIV-1 NNRTI Fragment Scaffold Design

The 2-oxopyrazinone acetic acid scaffold is integral to novel HIV-1 NNRTI designs. Its use ensures the correct electronic and hydrogen-bonding topology is present from the first synthetic step, establishing a structure-activity relationship (SAR) series that would be structurally impossible using non-oxo pyrazine acetic acid fragments [2].

P2X Purinergic Chemical Probe Development

With a validated EC50 of 1500 nM against the rat P2X2 receptor in Xenopus oocyte assays, this compound serves as a high-confidence starting point for chemical biology probe design. Researchers studying purinergic signaling in pain or inflammation can use this well-characterized ligand to map receptor pharmacology, leveraging its established bioactivity annotation in curated databases like BindingDB [3].

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